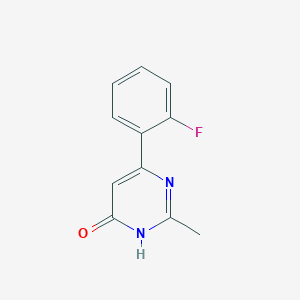
6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol (also known as 6-FMP) is a highly versatile organic compound that has been widely studied for its various applications in both scientific research and industrial chemistry. 6-FMP is a member of the pyrimidin-4-ol family, which is a class of compounds with a unique chemical structure and a wide range of biological and pharmacological activities. 6-FMP has been used in a variety of research applications, such as drug design, medicinal chemistry, and materials science. In addition, 6-FMP has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
1. Supramolecular Chemistry and Hydrogen Bonding
Research has shown that derivatives of pyrimidin-4-ol, like 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol, can form strong hydrogen bonding interactions. This property is significant in the field of supramolecular chemistry, where hydrogen bonding plays a crucial role in the self-assembly of molecular structures. For instance, ureidopyrimidinones exhibit strong dimerization capabilities via hydrogen bonding, indicating potential for designing novel supramolecular structures (Beijer et al., 1998).
2. Organic Synthesis and Structural Insights
Pyrimidin derivatives are extensively studied for their unique structural properties and potential applications in organic synthesis. Research in this domain has focused on the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, providing valuable insights into their molecular structures and non-covalent interactions, which are crucial for their stability and reactivity (Ali et al., 2021).
3. Anticancer Research
The triazolopyrimidine core, similar to the pyrimidin structure, has been explored for its anticancer properties. Compounds with this core have shown unique mechanisms of action, such as promoting tubulin polymerization and overcoming resistance in cancer cells. This highlights the potential therapeutic applications of structurally similar compounds, such as this compound, in cancer treatment (Zhang et al., 2007).
4. Material Science and Polymer Technology
Research on derivatives of pyrimidin-4-ol extends to material science and polymer technology. The manipulation of the molecular structure of these compounds can impact the properties of materials like polymer light-emitting diodes (LEDs). For example, the introduction of fluorophenyl groups in pyridine derivatives has been shown to fine-tune the emission spectra of polymer LEDs (Cho et al., 2010).
properties
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZWVCQALNXDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



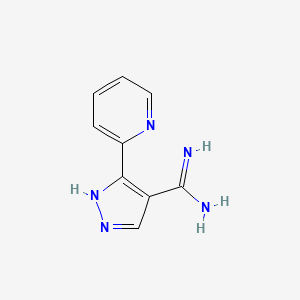
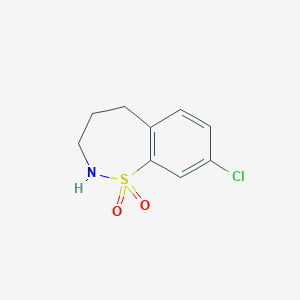
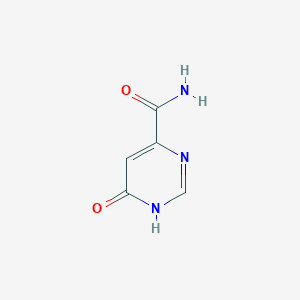
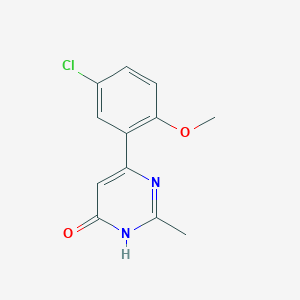
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1493689.png)


![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)

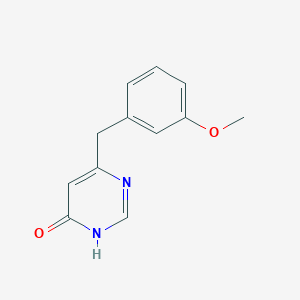
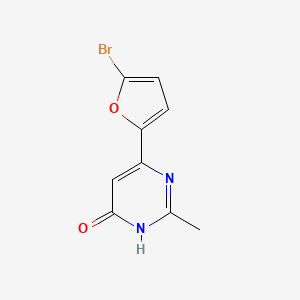
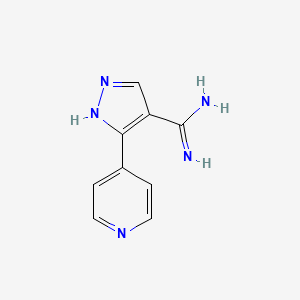

![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)